2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate
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Overview
Description
2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate is an organic compound with the molecular formula C25H52O6S2 and a molecular weight of 512.81 g/mol . This compound is known for its unique structure, which includes two methanesulfonate groups attached to a dodecyl chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate typically involves the reaction of 2-decyl-2-[(hydroxymethyl)dodecyl]methanesulfonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction of the methanesulfonate groups can lead to the formation of alcohols.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate groups are highly reactive and can form covalent bonds with nucleophiles such as amino acids, nucleotides, and other biomolecules. This alkylation can lead to changes in the structure and function of the target molecules, which is the basis for its biological activity .
Comparison with Similar Compounds
2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate can be compared with other similar compounds such as:
1,3-Propanediol, 2,2-didecyl-, 1,3-dimethanesulfonate: Similar structure but different chain length.
2-{[(Methylsulfonyl)oxy]methyl}dodecyl methanesulfonate: Similar functional groups but different overall structure.
The uniqueness of this compound lies in its specific combination of decyl and dodecyl chains with methanesulfonate groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[2-decyl-2-(methylsulfonyloxymethyl)dodecyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O6S2/c1-5-7-9-11-13-15-17-19-21-25(23-30-32(3,26)27,24-31-33(4,28)29)22-20-18-16-14-12-10-8-6-2/h5-24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBUVHAEIRGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COS(=O)(=O)C)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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